N-Hydroxy-N-formyl-2-aminonaphthalene
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Overview
Description
N-Hydroxy-N-formyl-2-aminonaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxy and formyl functional groups attached to an amino group on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-formyl-2-aminonaphthalene typically involves the formylation of 2-aminonaphthalene followed by hydroxylation. One common method is the reaction of 2-aminonaphthalene with formic acid or formic anhydride to introduce the formyl group. This is followed by hydroxylation using hydroxylamine or other suitable hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-formyl-2-aminonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Scientific Research Applications
N-Hydroxy-N-formyl-2-aminonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Hydroxy-N-formyl-2-aminonaphthalene involves its interaction with molecular targets through its functional groups. The hydroxy group can participate in hydrogen bonding, while the formyl group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Specific molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Aminonaphthalene: Lacks the hydroxy and formyl groups, making it less reactive in certain chemical reactions.
N-Hydroxy-2-aminonaphthalene:
N-Formyl-2-aminonaphthalene: Contains the formyl group but lacks the hydroxy group, influencing its chemical behavior.
Uniqueness
N-Hydroxy-N-formyl-2-aminonaphthalene is unique due to the presence of both hydroxy and formyl groups on the amino-naphthalene structure. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
1707-31-9 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
N-hydroxy-N-naphthalen-2-ylformamide |
InChI |
InChI=1S/C11H9NO2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H |
InChI Key |
ZLRQHSVHMGZVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C=O)O |
Origin of Product |
United States |
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